molecular formula C14H18BrN B7978902 5-BROMO-1-HEXYL-1H-INDOLE

5-BROMO-1-HEXYL-1H-INDOLE

Cat. No.: B7978902
M. Wt: 280.20 g/mol
InChI Key: CKCJSVSFCRZUKY-UHFFFAOYSA-N
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Description

5-BROMO-1-HEXYL-1H-INDOLE is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The presence of a bromine atom at the 5-position and a hexyl group at the 1-position of the indole ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-BROMO-1-HEXYL-1H-INDOLE can be synthesized through several methods. One common approach involves the bromination of 1-hexylindole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-BROMO-1-HEXYL-1H-INDOLE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Indole derivatives, including 5-bromo-1-hexyl-1H-indole, have shown promising anticancer properties. Research indicates that modifications at the C-5 position of the indole ring can enhance anticancer activity.

Case Study: Synthesis and Evaluation of 5-Brominated Indoles

A study synthesized several 5-brominated spiroindole derivatives and evaluated their biological activity against human tumor cell lines. The presence of bromine at the C-5 position was associated with increased anticancer activity, particularly against leukemia cell lines such as Jurkat and CEM. The synthesized compounds were characterized using NMR spectroscopy, confirming their structures and biological efficacy .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5-Bromo-1-HexylJurkat12.5Induces apoptosis via G2/M arrest
Spiroindole ACEM10.0Disrupts microtubule dynamics
Spiroindole BHuh78.7Inhibits tubulin polymerization

Antibacterial Properties

The antibacterial potential of indole derivatives has also been explored, particularly against Gram-negative bacteria. The synthesis of 5-bromoindole derivatives has led to compounds with notable antibacterial activity.

Case Study: Antibacterial Activity Assessment

A study synthesized a series of 5-bromoindole-2-carboxamides and evaluated their antibacterial efficacy against pathogens such as Klebsiella pneumoniae and Escherichia coli. Some derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like gentamicin, indicating their potential as effective antibacterial agents .

Table 2: Antibacterial Activity of 5-Bromo-Indoles

CompoundBacteria TestedMIC (µg/mL)Comparison to Standard
5-Bromo-2-Carboxamide AE. coli0.35Higher than gentamicin
5-Bromo-2-Carboxamide BPseudomonas aeruginosa0.75Comparable to ciprofloxacin

Tubulin Inhibition

Indoles are recognized for their ability to inhibit tubulin polymerization, which is a crucial mechanism in cancer therapy.

Case Study: Tubulin Targeting

Recent studies have highlighted the structure-activity relationship (SAR) of indole derivatives as inhibitors of tubulin polymerization. Compounds modified at the C-5 position have demonstrated potent inhibitory effects on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Table 3: Tubulin Inhibition Potency

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Modified Indole AHeLa0.81Inhibits tubulin polymerization
Modified Indole BMDA-MB-2310.57Disrupts microtubule integrity

Drug Development Potential

The versatility of indole derivatives like this compound makes them suitable candidates for drug development across various therapeutic areas.

Case Study: Drug Design and Synthesis

Research has focused on designing novel indole-based compounds for treating conditions such as tuberculosis and cancer. The unique structural features of indoles allow for the development of analogs that can target specific biological pathways effectively .

Mechanism of Action

The mechanism of action of 5-BROMO-1-HEXYL-1H-INDOLE involves its interaction with specific molecular targets and pathways. The bromine atom and hexyl group influence the compound’s binding affinity and selectivity towards various biological receptors. The indole ring system allows for π-π interactions and hydrogen bonding with target proteins, affecting their function and activity .

Properties

IUPAC Name

5-bromo-1-hexylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN/c1-2-3-4-5-9-16-10-8-12-11-13(15)6-7-14(12)16/h6-8,10-11H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCJSVSFCRZUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=CC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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